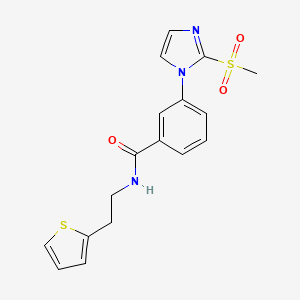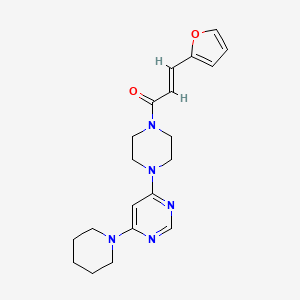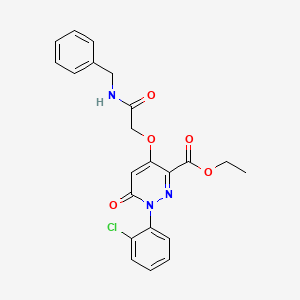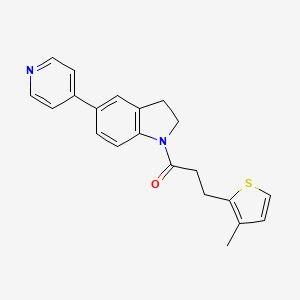
3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H20N2OS and its molecular weight is 348.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
Compounds incorporating pyridine, such as 3-(3-Methylthiophen-2-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one, have been synthesized and analyzed for their biological activities. For instance, a study by Katariya, Vennapu, and Shah (2021) synthesized heterocyclic compounds with pyridine entities and evaluated them for anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). The results indicated that certain compounds exhibited high potency in anticancer activity. Additionally, these compounds were tested for in vitro antibacterial and antifungal activities, showcasing effectiveness against various pathogenic strains. The molecular docking studies further supported the potential of these compounds in overcoming microbial resistance to pharmaceutical drugs Katariya, Vennapu, & Shah, 2021.
Electrophilic and Nucleophilic Properties
Zhang, Tomizawa, and Casida (2004) explored the electrophilic and nucleophilic properties of alpha-nitro ketone compounds, similar in functional group reactivity to the core structure of interest. Their study led to the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, used as probes for the Drosophila nicotinic acetylcholine receptor interaction. This research highlights the chemical versatility of such compounds, which could be of interest in developing specific receptor probes or in the study of insecticidal activities Zhang, Tomizawa, & Casida, 2004.
Organic Synthesis and Molecular Docking
The ability to synthesize complex polyheterocyclic systems showcases the utility of compounds like this compound in organic chemistry. Cao et al. (2019) demonstrated the construction of unique eight- or nine-membered polyheterocyclic systems through a multicomponent reaction, highlighting the compound's versatility in creating complex molecular architectures. These architectures could potentially serve as frameworks for developing new pharmaceuticals, showcasing the material's relevance in drug discovery Cao et al., 2019.
Potential in Drug Discovery
Abdel-Magid (2017) described the synthesis of novel 3-(indol-3-yl)pyridine derivatives with activities as TDO2 inhibitors, highlighting the potential therapeutic applications of compounds with pyridin-4-yl and indolin-1-yl motifs in cancer treatment. These inhibitors could serve as leads for developing treatments for neurodegenerative disorders, chronic viral infections, and other diseases, underscoring the compound's importance in medicinal chemistry research Abdel-Magid, 2017.
Propriétés
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-9-13-25-20(15)4-5-21(24)23-12-8-18-14-17(2-3-19(18)23)16-6-10-22-11-7-16/h2-3,6-7,9-11,13-14H,4-5,8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDNLXVHFSPOCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
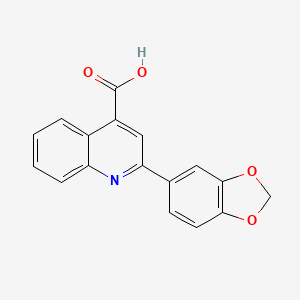
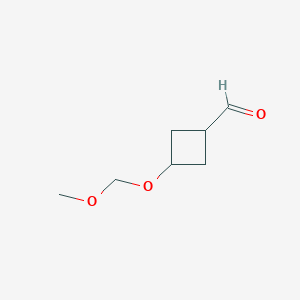
![[3-(2-Methoxyethoxy)phenyl]methanol](/img/structure/B2405525.png)
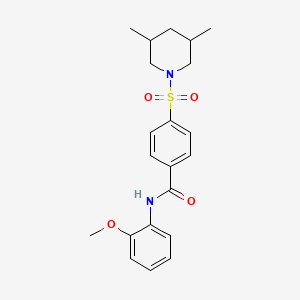
![N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B2405530.png)


![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)
